2,6-Difluoro-3-iodophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

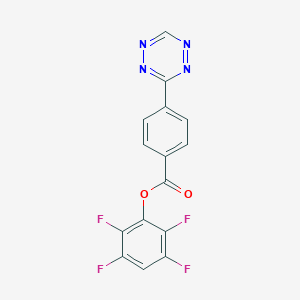

DFIPBA has a complex chemical structure that includes the boron atom attached to a phenyl group with two fluorine atoms and one iodine atom. The molecular formula of DFIPBA is C6H4BF2IO2 .Chemical Reactions Analysis

DFIPBA can be used in various chemical reactions. For example, it can be used in the Suzuki-Miyaura cross-coupling reactions. It can also be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .Physical And Chemical Properties Analysis

DFIPBA is a yellow powder or crystalline solid with a melting range between 183-185 ͦ C. It is soluble in a range of solvents including DMSO, THF, and DMF. The molecular weight of DFIPBA is 283.81 g/mol .科学的研究の応用

Environmental Degradation of Fluorinated Compounds

Liu and Avendaño (2013) discussed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and degradation pathways of these persistent pollutants. This review could provide insights into environmental processes relevant to similar fluorinated boronic acids, emphasizing the importance of understanding the biodegradability and environmental impact of such compounds (Liu & Avendaño, 2013).

Analytical and Environmental Safety

Wang et al. (2019) reviewed the sources, distribution, and health risks of novel fluorinated alternatives, such as PFASs, which are used in various industrial applications. The study underscores the need for safer alternatives and further toxicological studies to assess the impact of fluorinated compounds on health and the environment, which is relevant for the assessment of new fluorinated materials like 2,6-Difluoro-3-iodophenylboronic acid (Wang et al., 2019).

Fluorescent Chemosensors

Roy (2021) detailed the use of 4-methyl-2,6-diformylphenol-based compounds as fluorescent chemosensors, which can detect a variety of analytes with high sensitivity and selectivity. Although not directly about this compound, this research demonstrates the potential of fluorinated phenylboronic acids in developing advanced sensing materials (Roy, 2021).

Advances in C-F Bond Activation

Shen et al. (2015) reviewed recent advances in C-F bond activation, a key area of research for the synthesis of fluorinated compounds. The study highlights methodologies for synthesizing new fluorinated building blocks, potentially including compounds like this compound. Such advancements are crucial for the development of novel materials and pharmaceuticals (Shen et al., 2015).

Safety and Hazards

作用機序

Target of Action

2,6-Difluoro-3-iodophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, the boron moiety of the compound is transferred from boron to palladium . This process involves the compound acting as a formally nucleophilic organic group .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety of the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its chemical structure and the nature of the boronic ester moiety . The boronic ester moiety is more stable than organoboranes, which contributes to the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The compound’s stability and efficacy in the Suzuki–Miyaura coupling are enhanced by its increased stability compared to organoboranes . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

特性

IUPAC Name |

(2,6-difluoro-3-iodophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGWMBFITYXKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)I)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)